15-Hydroperoxyeicosatetraenoic Acid (15-HPETE): A Technical Guide for Researchers
15-Hydroperoxyeicosatetraenoic Acid (15-HPETE): A Technical Guide for Researchers
This guide provides an in-depth exploration of 15-Hydroperoxyeicosatetraenoic Acid (15-HPETE), a critical lipid mediator derived from arachidonic acid. Intended for researchers, scientists, and professionals in drug development, this document elucidates the chemical intricacies, biosynthetic pathways, diverse biological functions, and analytical methodologies pertinent to 15-HPETE. Our focus is on delivering not just data, but a cohesive understanding of the causal relationships that govern its activity and significance in cellular physiology and pathology.
Section 1: The Chemical Identity and Properties of 15-HPETE
15-HPETE is a hydroperoxy derivative of arachidonic acid, a 20-carbon polyunsaturated fatty acid. Its chemical structure is fundamental to its biological reactivity and its role as a precursor to a cascade of other signaling molecules.
Core Chemical Structure and Stereochemistry
The systematic IUPAC name for the most common stereoisomer is (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid.[1][2] The molecule possesses a 20-carbon chain with four double bonds and a hydroperoxy group at the 15th carbon. The stereochemistry at the 15th carbon is crucial, giving rise to two main enantiomers: 15(S)-HPETE and 15(R)-HPETE.[3] The "S" and "R" designations refer to the absolute configuration of the chiral center at carbon 15. The geometry of the double bonds is also specific, with cis (Z) configurations at positions 5, 8, and 11, and a trans (E) configuration at position 13.[3]
Physicochemical Properties
The presence of both hydrophobic (the long carbon chain) and hydrophilic (the carboxylic acid and hydroperoxy groups) moieties confers amphipathic properties to 15-HPETE. It is a relatively unstable molecule due to the hydroperoxy group, readily undergoing reduction or rearrangement.[3][4]
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₄ | [1][5] |
| Molar Mass | 336.47 g/mol | [3][5][6] |
| CAS Number | 70981-96-3 (for 15(S)-HPETE) | [1][2][5][7] |
| Appearance | Solid | [1] |
| λmax | 236 nm | [5] |
| Storage Stability | Recommended storage at -80°C for up to 2 years | [5] |
Section 2: Biosynthesis and Metabolism: The Lipoxygenase Pathway
15-HPETE is primarily synthesized via the lipoxygenase (LOX) pathway, a critical route for the metabolism of arachidonic acid into potent inflammatory and anti-inflammatory mediators.[8][9]
Enzymatic Formation of 15-HPETE
The key enzymes responsible for the synthesis of 15-HPETE are 15-lipoxygenases (15-LOX).[10][11] These non-heme iron-containing enzymes catalyze the stereospecific insertion of molecular oxygen into arachidonic acid. In humans, there are two main isoforms, 15-LOX-1 and 15-LOX-2. 15-LOX-1 can produce both 15(S)-HPETE and, to a lesser extent, 12-hydroperoxyeicosatetraenoic acid (12-HPETE).[10][12] The formation of 15(R)-HPETE can occur through the action of acetylated cyclooxygenase-2 (COX-2) or via auto-oxidation.[3]
Diagram: Biosynthesis of 15-HPETE
Caption: Enzymatic conversion of arachidonic acid to 15-HPETE stereoisomers.
Metabolic Fates of 15-HPETE
15-HPETE is a transient intermediate that is rapidly converted into a variety of other bioactive molecules.[13]
-
Reduction to 15-HETE: The most common metabolic fate of 15-HPETE is its reduction to the more stable alcohol, 15-hydroxyeicosatetraenoic acid (15-HETE), a reaction catalyzed by cellular peroxidases.[3][11]
-
Formation of Leukotrienes and Lipoxins: 15(S)-HPETE can be further metabolized by other lipoxygenases to form dihydroxy and trihydroxy derivatives, including lipoxins, which are potent anti-inflammatory mediators.[10][14] For instance, it can be converted to 14,15-leukotriene A4 (14,15-LTA4).[14][15]
-
Formation of Eoxins: 15(S)-HPETE is a precursor to eoxins, which are involved in allergic inflammation.[3]
-
Decomposition to Reactive Aldehydes: 15-HPETE can decompose to form mutagenic products such as 4-hydroxy-2(E)-nonenal.[3]
Diagram: Metabolic Fates of 15-HPETE
Caption: Major metabolic pathways of 15(S)-HPETE.
Section 3: Physiological and Pathological Roles of 15-HPETE
The biological effects of 15-HPETE are complex and often context-dependent, with both pro- and anti-inflammatory roles reported. It is important to note that many studies investigate the effects of its more stable metabolite, 15-HETE, but it is likely that 15-HPETE shares some of these activities.[3]
Role in Inflammation
While some lipoxygenase products are classically pro-inflammatory, 15-HPETE and its derivative 15-HETE have demonstrated anti-inflammatory properties.[8] 15-HPETE has been shown to promote the degradation of TNF-α mRNA, a key pro-inflammatory cytokine.[8] This suggests a role in the resolution of inflammation. However, it can also contribute to inflammatory processes by activating certain signaling pathways.[16]
Involvement in Angiogenesis
The effects of 15-lipoxygenase metabolites on angiogenesis, the formation of new blood vessels, are dichotomous. Studies have shown that 15(S)-HPETE is anti-angiogenic, decreasing vessel density and down-regulating the expression of key angiogenic factors like VEGF and CD31.[17] In contrast, its reduced product, 15(S)-HETE, is pro-angiogenic.[17][18] This opposing action highlights the critical regulatory switch controlled by the reduction of the hydroperoxy group.
Role in Cancer
The involvement of the 15-lipoxygenase pathway in cancer is multifaceted.[16][19] The breakdown of 15-HPETE can lead to mutagenic byproducts, potentially contributing to cancer development.[3] Conversely, some studies suggest that 15-LOX-2 and its products may have tumor-suppressive roles.[20] The expression and activity of 15-LOX enzymes are often altered in various cancers, indicating their potential as therapeutic targets.[16]
Other Biological Activities
-
Induction of Gene Expression: 15(S)-HPETE can induce the expression of early response genes like c-fos and c-jun and activate the AP-1 transcription factor.[5]
-
Inhibition of Prostacyclin Synthesis: It has been shown to inhibit the production of prostacyclin, a vasodilator and inhibitor of platelet aggregation.[5]
-
Modulation of Ion Channels and Cellular Signaling: 15-HPETE and its metabolites can influence various cellular signaling pathways, including those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[10]
Section 4: Methodologies for the Study of 15-HPETE
The inherent instability of 15-HPETE presents challenges for its analysis. Methodologies must be robust and carefully controlled to prevent its degradation.
Chemical Synthesis
The total synthesis of 15-HPETE is complex due to the molecule's instability.[4] Methods have been developed to produce optically active 15-HPETE, which are crucial for studying its stereospecific biological effects.[4] These synthetic routes often involve the protection of the hydroperoxide group during the construction of the carbon skeleton.[4]
Analytical Detection and Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for the detection and quantification of 15-HPETE and other eicosanoids.[21][22][23][24]
Experimental Protocol: LC-MS/MS Analysis of 15-HPETE from Biological Samples
Objective: To extract, detect, and quantify 15-HPETE from cell culture or tissue samples.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal standard (e.g., deuterated 15-HPETE)
-
Methanol, Acetonitrile, Water, Acetic Acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Nitrogen evaporator
-
HPLC system coupled to a triple quadrupole mass spectrometer
Methodology:
-
Sample Preparation and Extraction: a. Homogenize tissue or lyse cells in cold methanol containing an internal standard to quench enzymatic activity and precipitate proteins. b. Centrifuge to pellet the precipitate. c. Collect the supernatant and dilute with acidified water. d. Perform Solid Phase Extraction (SPE) to concentrate the lipids and remove interfering substances. i. Condition a C18 SPE cartridge with methanol followed by water. ii. Load the sample. iii. Wash with a low percentage of organic solvent to remove polar impurities. iv. Elute the eicosanoids with methanol or acetonitrile. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% acetic acid.
- Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% acetic acid.
- Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to resolve 15-HPETE from its isomers and other eicosanoids. b. Mass Spectrometric Detection:
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- For 15-HPETE: Monitor the transition from the precursor ion [M-H]⁻ (m/z 335.2) to specific product ions.[21]
- For the internal standard: Monitor the corresponding mass transition.
-
Data Analysis: a. Identify 15-HPETE based on its retention time and specific MRM transition. b. Quantify the amount of 15-HPETE by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Diagram: LC-MS/MS Workflow for 15-HPETE Analysis
Caption: A streamlined workflow for the analysis of 15-HPETE using LC-MS/MS.
Section 5: Concluding Remarks and Future Directions
15-HPETE stands as a pivotal but often underappreciated intermediate in the complex network of lipid signaling. Its dual role in promoting and resolving inflammation, coupled with its influence on angiogenesis and cancer, underscores its significance as a potential therapeutic target. The inherent instability of 15-HPETE necessitates sophisticated analytical techniques and careful experimental design. Future research should focus on delineating the precise molecular mechanisms through which 15-HPETE exerts its diverse biological effects, identifying its specific cellular receptors, and developing stable analogs that can be harnessed for therapeutic intervention in inflammatory diseases and cancer.
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